molecular formula C17H15N5O2S B14462231 Phenol, 2-methoxy-4-(3-((1H-tetrazol-5-ylmethyl)thio)-1H-indol-2-yl)- CAS No. 66355-05-3

Phenol, 2-methoxy-4-(3-((1H-tetrazol-5-ylmethyl)thio)-1H-indol-2-yl)-

Cat. No.: B14462231
CAS No.: 66355-05-3
M. Wt: 353.4 g/mol
InChI Key: AEKPLPDJXSSWDO-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-4-(3-((1H-tetrazol-5-ylmethyl)thio)-1H-indol-2-yl)- is a complex organic compound that features a phenol group, a methoxy group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-4-(3-((1H-tetrazol-5-ylmethyl)thio)-1H-indol-2-yl)- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-4-(3-((1H-tetrazol-5-ylmethyl)thio)-1H-indol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Phenol, 2-methoxy-4-(3-((1H-tetrazol-5-ylmethyl)thio)-1H-indol-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-4-(3-((1H-tetrazol-5-ylmethyl)thio)-1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenol derivatives, methoxy-substituted indoles, and tetrazole-containing molecules. Examples include:

Uniqueness

What sets Phenol, 2-methoxy-4-(3-((1H-tetrazol-5-ylmethyl)thio)-1H-indol-2-yl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

66355-05-3

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

2-methoxy-4-[3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indol-2-yl]phenol

InChI

InChI=1S/C17H15N5O2S/c1-24-14-8-10(6-7-13(14)23)16-17(25-9-15-19-21-22-20-15)11-4-2-3-5-12(11)18-16/h2-8,18,23H,9H2,1H3,(H,19,20,21,22)

InChI Key

AEKPLPDJXSSWDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4)O

Origin of Product

United States

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